

Amuvatinib (MP-470): A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amuvatinib

Cat. No.: B1684542

[Get Quote](#)

Amuvatinib (also known as MP-470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor that emerged as a promising anti-cancer agent.[1][2] This technical guide provides a comprehensive overview of its discovery, mechanism of action, and clinical development, with a focus on the experimental data and methodologies for researchers, scientists, and drug development professionals.

Discovery and Initial Characterization

Amuvatinib, a synthetic carbothioamide, was identified as a potent inhibitor of multiple receptor tyrosine kinases that are frequently dysregulated in various tumors.[2] It was specifically designed to target mutant forms of c-Kit and platelet-derived growth factor receptor alpha (PDGFR α).[3][4] Further characterization revealed its inhibitory activity against a broader range of kinases, including c-MET, c-RET, and mutant forms of Flt3.[1][2] A key distinguishing feature of **Amuvatinib** is its dual mechanism of action: in addition to kinase inhibition, it also suppresses the DNA repair protein Rad51, a critical component of the homologous recombination pathway.[1][2][3] This dual activity suggested its potential not only as a standalone agent but also as a sensitizer for DNA-damaging chemotherapies and radiation.[5][6]

Mechanism of Action

Amuvatinib exerts its anti-neoplastic effects through two primary mechanisms:

- **Inhibition of Receptor Tyrosine Kinases:** **Amuvatinib** competes with ATP for binding to the catalytic site of several key oncogenic kinases.^[7] By inhibiting these kinases, it blocks downstream signaling pathways crucial for cell survival, proliferation, and motility.^[7]
- **Suppression of DNA Repair:** **Amuvatinib** has been shown to decrease the expression of Rad51, a vital protein for the repair of DNA double-strand breaks through homologous recombination.^{[3][4]} This inhibition of DNA repair can enhance the efficacy of DNA-damaging agents.

The inhibition of kinases like c-MET and c-Kit by **Amuvatinib** leads to a reduction in the phosphorylation of downstream signaling molecules, including AKT and extracellular signal-regulated kinases (ERK1/2), which are central to cell survival and proliferation pathways.^[7]

Quantitative Data

The following tables summarize the in vitro inhibitory and cytotoxic activities of **Amuvatinib**.

Table 1: In Vitro Kinase Inhibitory Activity of Amuvatinib

Target Kinase	IC50 Value
c-Kit	10 nM ^[8]
PDGFR α	40 nM ^[8]
Flt3	81 nM ^[8]
c-MET	~5 μ M ^[7]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Cytotoxicity of Amuvatinib (MP-470) in Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value (μM)
MiaPaCa-2	Pancreatic Cancer	1.6 - 3.0[8]
PANC-1	Pancreatic Cancer	1.6 - 3.0[8]
GIST882	Gastrointestinal Stromal Tumor	1.6 - 3.0[8]
LNCaP	Prostate Cancer	4[8]
PC-3	Prostate Cancer	8[8]
OVCAR-3	Ovarian Cancer	0.9 - 7.86[8]
A549	Lung Cancer	0.9 - 7.86[8]
NCI-H647	Lung Cancer	0.9 - 7.86[8]
DMS-153	Small Cell Lung Cancer	0.9 - 7.86[8]
DMS-114	Small Cell Lung Cancer	0.9 - 7.86[8]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of **Amuvatinib** against specific tyrosine kinases (e.g., c-Kit, PDGFRα).

Methodology:

- The purified recombinant kinase enzyme is incubated with a specific substrate peptide and varying concentrations of **Amuvatinib**.
- The kinase reaction is initiated by the addition of radiolabeled γ -³²P-ATP.
- The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.

- The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP, often using phosphocellulose paper or beads.
- The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter or phosphorimager.
- IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of **Amuvatinib** concentration and fitting the data to a sigmoidal dose-response curve.[8]

Cell Proliferation (Cytotoxicity) Assay

Objective: To assess the effect of **Amuvatinib** on the viability and proliferation of cancer cell lines.

Methodology:

- Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- The cells are then treated with a range of concentrations of **Amuvatinib** or a vehicle control (e.g., DMSO).
- The plates are incubated for a specified duration (e.g., 72 hours).
- Cell viability is assessed using a metabolic assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
- The MTS reagent is added to each well, and the plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.
- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
- The percentage of cell viability relative to the vehicle control is calculated for each concentration, and IC50 values are determined by non-linear regression analysis.[4]

Western Blot Analysis for Signaling Pathway Modulation

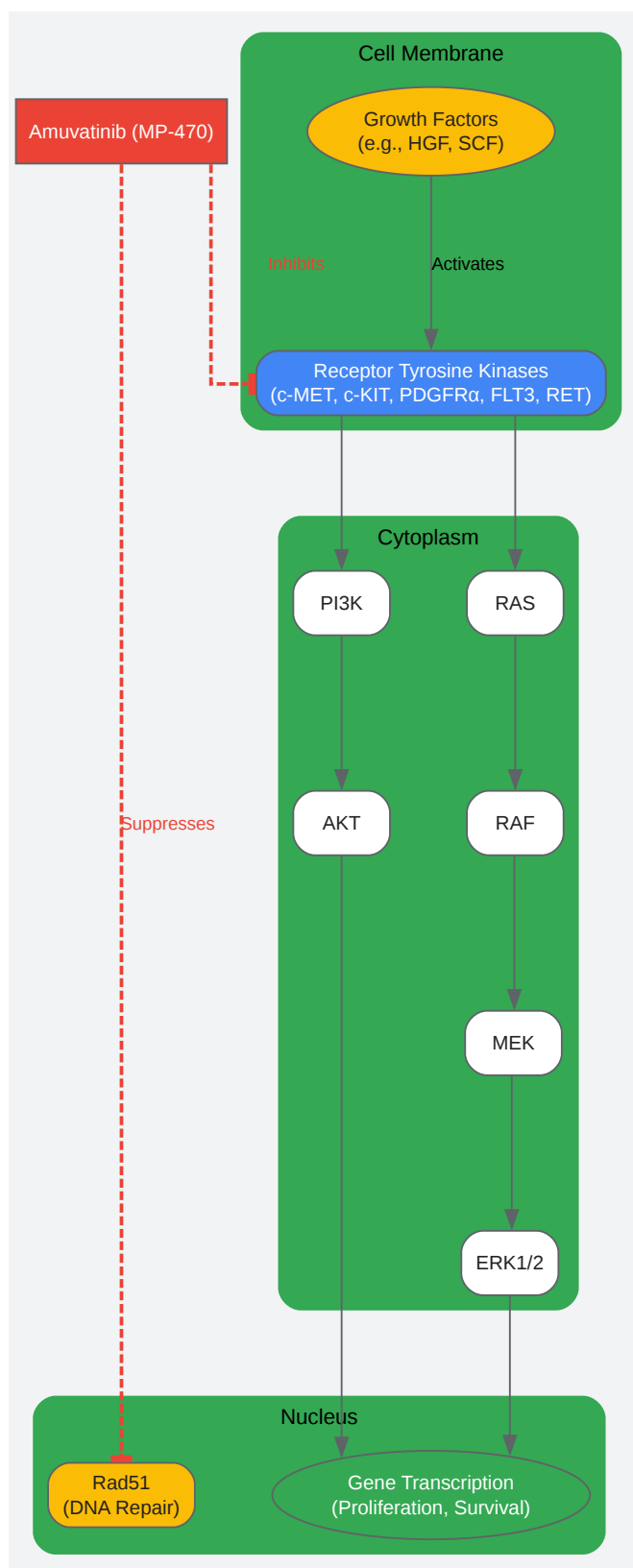
Objective: To evaluate the effect of **Amuvatinib** on the phosphorylation status of downstream signaling proteins like AKT and ERK.

Methodology:

- Cells are treated with **Amuvatinib** at various concentrations and for different time points. In some cases, cells are stimulated with a growth factor (e.g., HGF for the c-MET pathway) to activate the pathway.
- Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
- Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
- Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-AKT, phospho-ERK) and the total forms of these proteins.
- The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.^{[4][7]}

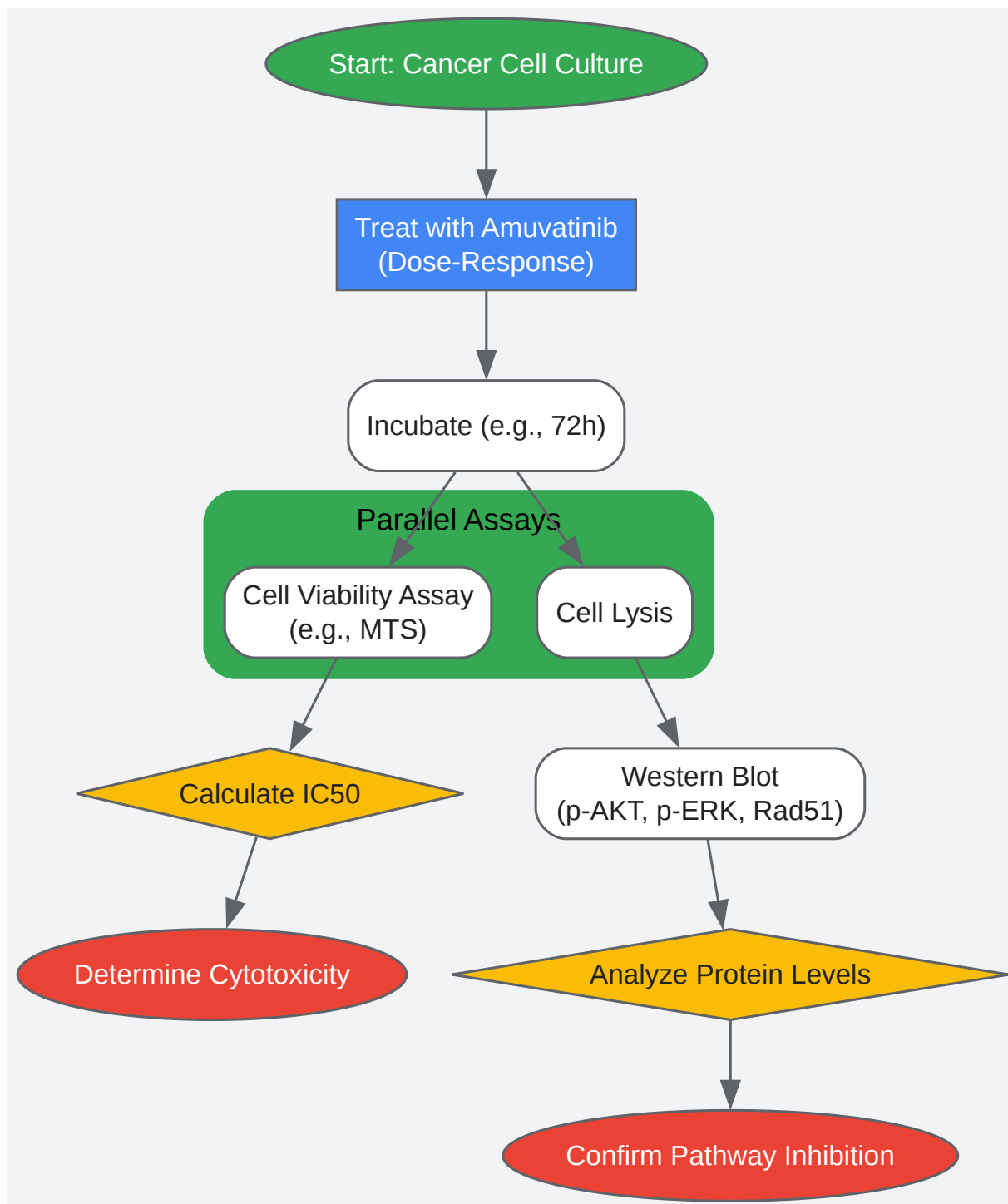
Visualizations

The following diagrams illustrate the signaling pathways targeted by **Amuvatinib** and a typical experimental workflow.



[Click to download full resolution via product page](#)

Caption: **Amuvatinib**'s dual mechanism of action on signaling pathways.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Amuvatinib | C₂₃H₂₁N₅O₃S | CID 11282283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. oncodesign-services.com [oncodesign-services.com]
- 5. The receptor tyrosine kinase inhibitor amuvatinib (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The receptor tyrosine kinase inhibitor amuvatinib (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination (Journal Article) | ETDEWEB [osti.gov]
- 7. Targeting MET kinase with the small-molecule inhibitor amuvatinib induces cytotoxicity in primary myeloma cells and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Amuvatinib (MP-470): A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684542#amuvatinib-mp-470-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com